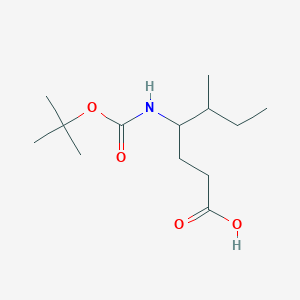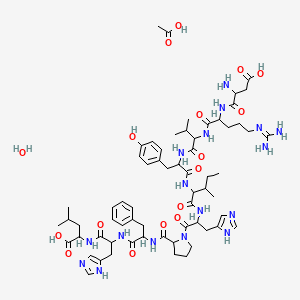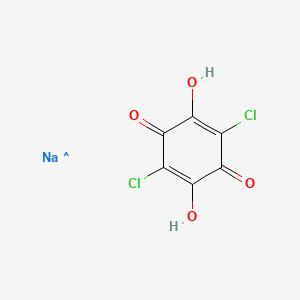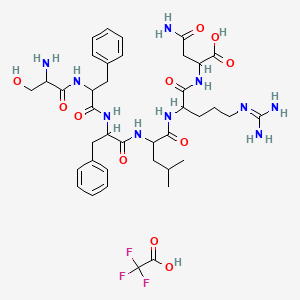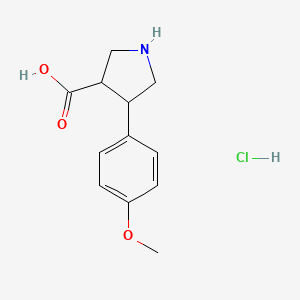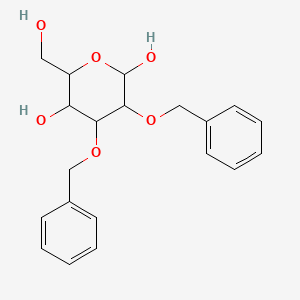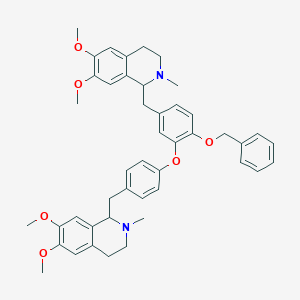
Dauricine, O-benzyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dauricine, O-benzyl- can be synthesized through several synthetic routes. One common method involves the coupling of two isoquinoline units through a Pictet-Spengler reaction, followed by benzylation . The reaction conditions typically include the use of strong acids or bases to facilitate the coupling and benzylation processes .
Industrial Production Methods
Industrial production of Dauricine, O-benzyl- often involves the extraction of the compound from the roots of Menispermum dauricum . The extraction process includes steps such as drying, grinding, and solvent extraction using organic solvents like ethanol or methanol . The extracted compound is then purified using chromatographic techniques to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Dauricine, O-benzyl- undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various derivatives of Dauricine, O-benzyl-, such as hydroxylated or methylated compounds .
Scientific Research Applications
Dauricine, O-benzyl- has a wide range of scientific research applications:
Mechanism of Action
Dauricine, O-benzyl- exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer . By inhibiting this pathway, Dauricine, O-benzyl- reduces the expression of pro-inflammatory cytokines and promotes apoptosis in cancer cells . Additionally, it modulates other signaling pathways, such as the Hedgehog (Hh) pathway, contributing to its anticancer effects .
Comparison with Similar Compounds
Dauricine, O-benzyl- is unique among bisbenzylisoquinoline alkaloids due to its specific pharmacological profile and molecular structure . Similar compounds include:
Cepharanthine: Another bisbenzylisoquinoline alkaloid with anti-inflammatory and anticancer properties.
Berberine: Known for its antimicrobial and anticancer activities.
Noscapine: Used as an antitussive and anticancer agent.
Compared to these compounds, Dauricine, O-benzyl- has a broader range of pharmacological activities and a unique mechanism of action, making it a valuable compound for scientific research and therapeutic applications .
Properties
Molecular Formula |
C45H50N2O6 |
|---|---|
Molecular Weight |
714.9 g/mol |
IUPAC Name |
1-[[3-[4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]-4-phenylmethoxyphenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C45H50N2O6/c1-46-20-18-33-25-41(48-3)43(50-5)27-36(33)38(46)22-30-12-15-35(16-13-30)53-45-24-32(14-17-40(45)52-29-31-10-8-7-9-11-31)23-39-37-28-44(51-6)42(49-4)26-34(37)19-21-47(39)2/h7-17,24-28,38-39H,18-23,29H2,1-6H3 |
InChI Key |
ZYMOBLBBSPPQBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OCC7=CC=CC=C7)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


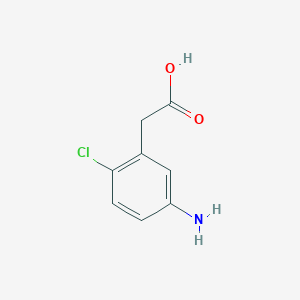
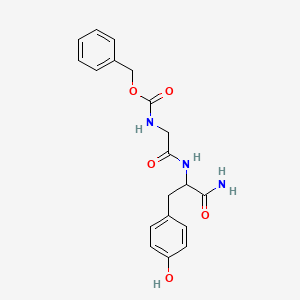
![4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane](/img/structure/B12324279.png)

![5,11-Dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12324301.png)
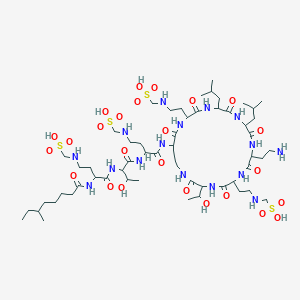
![Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate](/img/structure/B12324311.png)
